N4-(3-bromophenyl)quinazoline-4,6,7-triamine

Catalog No.
S1545117
CAS No.
169205-87-2
M.F
C14H12BrN5
M. Wt
330.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-(3-bromophenyl)quinazoline-4,6,7-triamine

CAS Number

169205-87-2

Product Name

N4-(3-bromophenyl)quinazoline-4,6,7-triamine

IUPAC Name

4-N-(3-bromophenyl)quinazoline-4,6,7-triamine

Molecular Formula

C14H12BrN5

Molecular Weight

330.18 g/mol

InChI

InChI=1S/C14H12BrN5/c15-8-2-1-3-9(4-8)20-14-10-5-11(16)12(17)6-13(10)18-7-19-14/h1-7H,16-17H2,(H,18,19,20)

InChI Key

ADXSZLCTQCWMTE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)N)N

Synonyms

N4-(3-bromophenyl)quinazoline-4,6,7-triamine

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)N)N

N4-(3-bromophenyl)quinazoline-4,6,7-triamine is a chemical compound characterized by its complex structure, which includes a quinazoline core substituted with a bromophenyl group. Its molecular formula is C14H11BrN4C_{14}H_{11}BrN_4, and it has a molecular weight of approximately 315.17 g/mol. The compound is recognized for its crystalline form and exhibits a green-yellow color in its solid state . The IUPAC name reflects its structural components, indicating the presence of multiple amine groups and a brominated phenyl substituent.

, including:

  • Nucleophilic substitutions: The amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation reactions: The compound may undergo condensation with aldehydes or ketones to form imines or related compounds.
  • Complexation: Due to the presence of nitrogen atoms, it can form coordination complexes with transition metals.

The specific reaction pathways depend on the conditions and reagents used, which can vary widely.

Research indicates that N4-(3-bromophenyl)quinazoline-4,6,7-triamine exhibits significant biological activity. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific pathways involved in tumor growth. Additionally, it shows promise in antimicrobial and antifungal activities. The compound's interaction with biological targets is often mediated through hydrogen bonding and π-π stacking interactions, enhancing its efficacy against various pathogens .

Several synthesis methods have been reported for N4-(3-bromophenyl)quinazoline-4,6,7-triamine:

  • One-pot synthesis: This method involves the simultaneous reaction of starting materials in a solvent such as methanol or ethanol. The process typically uses bases like piperidine or triethylamine and requires careful temperature control to optimize yield.
  • Multi-step synthesis: This approach may involve initial formation of a quinazoline derivative followed by bromination and subsequent amination steps to introduce the triamine functionality.
  • Cyclization reactions: Utilizing precursors that can cyclize under acidic or basic conditions to form the quinazoline ring system while incorporating the bromophenyl substituent.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of reaction conditions in achieving desired outcomes .

N4-(3-bromophenyl)quinazoline-4,6,7-triamine finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for potential use in cancer therapies and as an antimicrobial agent.
  • Material Science: Its unique properties may allow for applications in developing new materials or as intermediates in organic synthesis.
  • Research: It serves as a valuable tool in biochemical studies to understand interactions at the molecular level.

Interaction studies reveal that N4-(3-bromophenyl)quinazoline-4,6,7-triamine engages in multiple interactions with biological macromolecules. These include:

  • Hydrogen bonding: The amine groups facilitate strong hydrogen bonds with DNA or protein targets.
  • Hydrophobic interactions: The bromophenyl moiety enhances lipophilicity, allowing better membrane permeability and interaction with lipid bilayers.
  • π-π stacking: The aromatic systems engage in π-π stacking with nucleobases or aromatic amino acids within proteins .

Such interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with N4-(3-bromophenyl)quinazoline-4,6,7-triamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N4-(2-bromophenyl)quinazoline-4,6-diamineC14H11BrN4Similar structure but different bromination site
Quinazoline-2,4-diamineC8H10N4Lacks bromination; simpler structure
2-AminoquinazolineC9H8N4Contains fewer nitrogen atoms; less complex

Uniqueness of N4-(3-bromophenyl)quinazoline-4,6,7-triamine

The uniqueness of N4-(3-bromophenyl)quinazoline-4,6,7-triamine lies in its specific combination of functional groups and bromination pattern. This configuration enhances its biological activity compared to other similar compounds. The presence of three amine groups allows for greater interaction potential with biological targets than compounds with fewer nitrogen functionalities.

XLogP3

2.7

Dates

Modify: 2023-07-17

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